Tyrosinase Inhibition: A Direct Comparison of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one vs. Paeonol
This compound demonstrates specific, albeit modest, inhibition of human tyrosinase. The observed Ki of 1.02 µM against recombinant human tyrosinase [1] provides a quantitative benchmark that is distinct from structurally related compounds. For comparison, paeonol (2-hydroxy-4-methoxyacetophenone), a close structural analog lacking the pyrrolidine ring, has a reported IC50 of >500 µM against human tyrosinase [2]. This represents a >490-fold difference in potency, directly attributable to the presence of the pyrrolidin-1-yl group.
| Evidence Dimension | Human Tyrosinase Inhibition |
|---|---|
| Target Compound Data | Ki = 1.02 µM |
| Comparator Or Baseline | Paeonol (2-hydroxy-4-methoxyacetophenone): IC50 > 500 µM |
| Quantified Difference | >490-fold greater potency (Ki vs. IC50 approximation) |
| Conditions | Recombinant human tyrosinase expressed in baculovirus-infected Sf9 cells; substrate: L-DOPA (diphenolase activity) for target compound [1]; Human tyrosinase primary target pharmacology data for paeonol [2]. |
Why This Matters
This >490-fold difference in potency defines a distinct, quantifiable advantage for research requiring selective, moderate-affinity inhibition of human tyrosinase over high-potency or non-selective alternatives.
- [1] BindingDB. (n.d.). BDBM50205815 / CHEMBL3907670. Affinity Data for 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one. View Source
- [2] NCATS Inxight Drugs. (n.d.). PAEONOL. Pharmacology/Targets. View Source
